molecular formula C11H12N2O2 B1510651 Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate CAS No. 91350-99-1

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate

Cat. No.: B1510651
CAS No.: 91350-99-1
M. Wt: 204.22 g/mol
InChI Key: GEXNBNJYUPMWDR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a cyanoacetate moiety at the 2-position. This structure combines the electron-withdrawing cyano group and the ester functionality, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the pyridine ring’s aromaticity and the electrophilic nature of the cyano and ester groups, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9(7-12)10-6-4-5-8(2)13-10/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXNBNJYUPMWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745215
Record name Ethyl cyano(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91350-99-1
Record name Ethyl cyano(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Ethyl Cyanoacetate with 6-Methylpyridin-2-yl Halides

One common approach involves the alkylation of ethyl cyanoacetate with a halogenated 6-methylpyridin-2-yl derivative under basic conditions.

  • Reagents: Ethyl cyanoacetate, 6-methylpyridin-2-yl chloride or bromide, base (e.g., sodium hydride, potassium carbonate).
  • Solvent: Polar aprotic solvents such as dimethylformamide or alcohols like isopropanol.
  • Conditions: Reaction temperatures range from ambient to reflux (~60–90°C).
  • Procedure: The base deprotonates the methylene group of ethyl cyanoacetate, generating a nucleophile that attacks the electrophilic halide on the pyridine ring, forming the desired ester.
  • Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.

This method is favored for its straightforwardness and moderate to high yields.

Condensation Using Triethyl Orthoformate and Morpholine (Improved Industrial Process)

A more industrially robust method involves a two-step process:

  • Formation of an Intermediate (Ethoxy-methylene-cyanoacetic Acid Ethyl Ester):
    Ethyl cyanoacetate reacts with triethyl orthoformate and morpholine in the presence of a diluent such as isopropyl alcohol. The reaction is maintained at reflux temperatures (85–90°C) for 3–5 hours. This step yields a solid intermediate without requiring high vacuum distillation, improving operational ease.

  • Cyclization with Hydrazine Hydrate:
    The intermediate is then reacted with hydrazine hydrate in water at controlled temperatures (15–45°C) to afford the pyrazole derivative, which is closely related to the target compound or can be further transformed into this compound.

  • Advantages:
    • Avoids high vacuum distillation.
    • Uses environmentally friendly solvents (water, isopropanol).
    • Operates at lower temperatures, reducing energy consumption.
    • Produces high purity intermediates and final products.

This method is documented in patent literature for related compounds and can be adapted for this compound synthesis by substituting the pyridine derivative accordingly.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Disadvantages
Direct Alkylation with Pyridinyl Halide Ethyl cyanoacetate, pyridinyl halide, base 60–90°C, polar aprotic solvent Simple, moderate to high yield May require careful control of base and temperature
Triethyl Orthoformate + Morpholine Intermediate Ethyl cyanoacetate, triethyl orthoformate, morpholine, hydrazine hydrate Reflux 85–90°C (step 1), 15–45°C (step 2), aqueous/isopropanol solvents Industrially robust, environmentally friendly, high purity Multi-step, requires intermediate isolation

Research Findings and Notes

  • The direct alkylation method is widely used in laboratory synthesis due to its simplicity but may pose challenges in scale-up due to the need for strict control over reaction conditions to prevent side reactions.

  • The improved process involving triethyl orthoformate and morpholine provides a solid intermediate that simplifies purification, making it suitable for industrial production. This method also reduces the use of hazardous solvents and energy-intensive steps.

  • Analytical characterization (NMR, IR, HRMS) confirms the structure and purity of the product, with typical chemical shifts and absorption bands consistent with the ester and cyano functionalities.

  • Reaction monitoring by TLC or HPLC is recommended to ensure completion and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Cyano-2-(6-methylpyridin-2-yl)acetic acid.

  • Reduction: 2-(6-Methylpyridin-2-yl)ethylamine.

  • Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions that can lead to the formation of complex molecules.

Common Reactions:

  • Nucleophilic Substitution : The cyano group can undergo nucleophilic attack, making it useful in synthesizing other derivatives.
  • Condensation Reactions : It can participate in condensation reactions to form more complex structures.

Pharmaceutical Applications

The structural characteristics of this compound suggest potential applications in drug design:

Case Study: Drug Development

A study exploring pyridine derivatives highlighted the potential of compounds like this compound in creating novel therapeutic agents. The findings suggested that modifications to the cyano and ester groups could enhance biological activity and selectivity towards specific targets.

Agrochemical Applications

This compound also shows promise in agrochemical formulations:

  • Pesticide Development : Its ability to interact with biological systems positions it as a candidate for developing new pesticides or herbicides that are more effective and environmentally friendly.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate with structurally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Synthesis Method Applications/Findings
This compound C₁₂H₁₂N₂O₂ 6-methylpyridin-2-yl, cyano, ester Likely Knoevenagel condensation (inferred) Intermediate for pharmaceuticals, agrochemicals
Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) C₁₀H₁₃NO₂ 6-methylpyridin-2-yl, ester Esterification of pyridinylacetic acid Flavor/fragrance industry; lacks cyano group’s reactivity
Ethyl 2-(6-(2-chloro-6-ethoxypyridin-4-yl)-3-cyano-4-(2,4-dichlorophenyl)pyridin-2-ylthio)acetate (5c) C₂₄H₂₁Cl₃N₂O₃S Chloro-ethoxypyridine, dichlorophenyl, thioether, cyano Nucleophilic substitution with ethyl chloroacetate Antiproliferative activity; confirmed by NMR/IR
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate C₁₄H₁₀N₂O₃ Indolin-3-ylidene, cyano, ester Knoevenagel condensation of isatin and ethyl cyanoacetate Precursor for organophosphorus compounds
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8) C₁₁H₁₁ClN₄O₂ 6-chloropyridin-2-yl, triazole, ester Cyclocondensation with triazole-forming reagents Agrochemical research (insecticides/herbicides)
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate C₁₇H₁₄N₂O₅S Thiazolidinone, cyano, ester, methoxy Multi-step condensation Potential biological activity (unexplored in evidence)

Key Structural Differences and Implications

Pyridine vs. Indoline/Thiazolidinone Backbones: The target compound’s pyridine ring provides aromatic stability and moderate basicity, whereas indoline-ylidene (e.g., ) or thiazolidinone (e.g., ) derivatives introduce non-aromatic or fused heterocyclic systems, altering electronic properties and reactivity.

Substituent Effects :

  • The 6-methyl group on the pyridine ring enhances lipophilicity compared to unsubstituted analogs . Chloro or ethoxy substituents (e.g., ) increase electrophilicity, favoring nucleophilic aromatic substitution.
  • Thioether linkages (e.g., ) improve metabolic stability in drug candidates but may reduce solubility.

Functional Group Diversity: The cyano group in the target compound and analogs (e.g., ) enables nucleophilic additions or cyclizations, absent in non-cyano derivatives like Ethyl 2-(6-methylpyridin-2-yl)acetate .

Biological Activity

Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 6-methylpyridin-2-ylacetic acid with ethyl cyanoacetate. This process typically involves dehydrating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), commonly conducted in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature.

The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes, which may disrupt their integrity and lead to cell death. The compound's mechanism may involve targeting specific enzymes or receptors critical for microbial survival.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial and antifungal properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:

Microbial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Candida albicans16.69
Pseudomonas aeruginosa13.40

These findings indicate that this compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies

One notable study investigated the compound's efficacy against resistant strains of bacteria. The results demonstrated that this compound retained its antimicrobial potency even against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Another case study focused on its antifungal activity, revealing that the compound effectively inhibited the growth of Candida albicans at relatively low concentrations, further supporting its application in antifungal therapies .

Comparative Analysis

Comparative studies with similar compounds have been conducted to assess the relative efficacy of this compound. For instance, when compared to Ethyl cyanoacetate and other pyridine derivatives, this compound exhibited superior antimicrobial properties due to its unique structural characteristics, which enhance its interaction with microbial targets .

Q & A

Q. What interdisciplinary approaches integrate this compound into drug discovery pipelines?

  • Combine parallel synthesis (e.g., microwave-assisted alkylation) with high-throughput screening against kinase targets. Pair synthetic data with ADMET predictions (SwissADME) to prioritize lead compounds. Case studies show synergy with platinum-based anticancer agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate

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